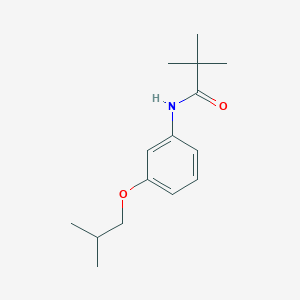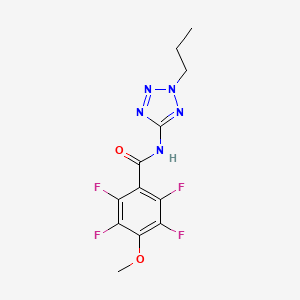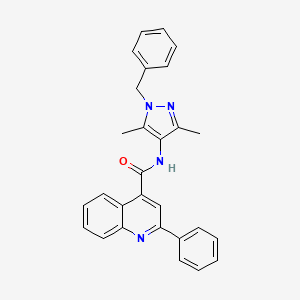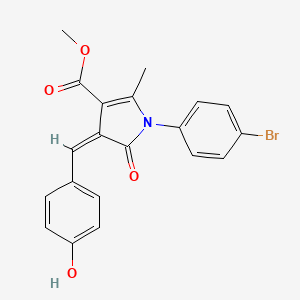
N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide
Übersicht
Beschreibung
The introduction of compounds similar to N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide involves understanding their structural features, such as the presence of substituted propanamide groups, which are significant in various chemical studies due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including acylation, amidation, and substitution reactions. For example, a study on the synthesis and crystal structure of a complex propanamide derivative demonstrated a comprehensive approach to obtaining the target molecule through reaction of precursor compounds in specific conditions (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structure, revealing aspects like crystal systems, space groups, and molecular conformations. The detailed structural analysis of compounds can elucidate the arrangement of atoms and the stereochemistry involved, aiding in the understanding of their physical and chemical properties (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their functional groups. Studies on similar molecules highlight reactions such as cyclization and interaction with enzymes, which are essential for designing compounds with desired biological activities (N. Murugesan et al., 1998).
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibitors and Breast Cancer Treatment
N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide has been studied for its role as an aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of hormone-dependent breast cancer, as they inhibit estrogen biosynthesis. One study reported the synthesis and biological evaluation of compounds, including those structurally similar to N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide, showing strong inhibition of human placental aromatase. This makes them potential candidates for treating hormone-dependent human breast cancer (Hartmann & Batzl, 1986).
Endothelin Antagonists and Cardiovascular Therapies
Another application of N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide is in the development of endothelin antagonists. These compounds have shown promise in cardiovascular therapies. Research involving structurally related compounds demonstrated their effectiveness as endothelin-A selective antagonists. Specifically, modifications to the pendant phenyl ring, including hydrophobic groups like isobutyl, improved binding and functional activity. This research contributes to understanding how these compounds could be used in treating conditions affected by endothelin, such as hypertension or heart failure (Murugesan et al., 1998).
Peripheral Opioid Antagonists and Gastrointestinal Disorders
N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide-related compounds have been explored as peripheral opioid antagonists, which are significant for treating gastrointestinal motility disorders. One study focused on developing a peripherally selective opioid antagonist with high systemic activity. The findings indicated that the modification of N-substituents within the compound led to the discovery of effective opioid antagonists, suggesting potential applications in clinical settings for GI motility disorders (Zimmerman et al., 1994).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[3-(2-methylpropoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)10-18-13-8-6-7-12(9-13)16-14(17)15(3,4)5/h6-9,11H,10H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIULWVSMAPOCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4614342.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4614357.png)
![4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4614364.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4614369.png)



![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4614388.png)
![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4614389.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4614409.png)
![N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4614410.png)


